molecular formula C22H21N3O2 B2974244 1-(2-phenoxypyridine-3-carbonyl)-4-phenylpiperazine CAS No. 1022582-89-3

1-(2-phenoxypyridine-3-carbonyl)-4-phenylpiperazine

Cat. No.: B2974244
CAS No.: 1022582-89-3
M. Wt: 359.429
InChI Key: PEAZTGGRYJBVRR-UHFFFAOYSA-N
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Description

1-(2-Phenoxypyridine-3-carbonyl)-4-phenylpiperazine is a synthetic chemical hybrid compound designed for preclinical research. Its structure incorporates a phenylpiperazine moiety, a pharmacophore extensively documented in medicinal chemistry for its diverse biological interactions . Piperazine rings are known to improve the solubility and bioavailability of research compounds, making them valuable scaffolds in drug discovery . The 2-phenoxypyridine carbonyl unit serves as a potential hinge-binding motif, suggesting this molecule could be investigated as an inhibitor for various kinase targets. While the specific biological profile of this exact compound is not yet fully characterized in the public domain, its designed structure makes it a candidate for research into areas such as oncology, given that other phenylpiperazine derivatives have been synthesized and evaluated as potent anticancer agents . Researchers may find this compound useful for probing cellular signaling pathways, enzyme mechanisms, or receptor interactions. The molecular framework allows for exploration of structure-activity relationships in the development of new therapeutic leads. Handle with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-phenoxypyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c26-22(25-16-14-24(15-17-25)18-8-3-1-4-9-18)20-12-7-13-23-21(20)27-19-10-5-2-6-11-19/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAZTGGRYJBVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(N=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-phenoxypyridine-3-carbonyl)-4-phenylpiperazine typically involves multiple steps. One common method starts with the preparation of 2-phenoxypyridine-3-carbonyl chloride, which is then reacted with 4-phenylpiperazine under controlled conditions to yield the desired product . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction and improve yield.

Chemical Reactions Analysis

1-(2-Phenoxypyridine-3-carbonyl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups

Scientific Research Applications

1-(2-Phenoxypyridine-3-carbonyl)-4-phenylpiperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-phenoxypyridine-3-carbonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 1-(2-phenoxypyridine-3-carbonyl)-4-phenylpiperazine, emphasizing differences in substituents, biological activity, and pharmacological outcomes.

Table 1: Structural and Functional Comparison of 4-Phenylpiperazine Derivatives

Compound Name Key Substituent(s) Biological Activity Target/Mechanism Reference ID
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP) Sulfonyl group (4-nitrophenyl) Neuroprotection, mitigates radiation-induced cognitive decline Hedgehog pathway, microglia inhibition
4-Phenylpiperazine carboxamide derivatives Carboxamide linker High D3 receptor selectivity (>100-fold over D2) Dopamine D3 receptor modulation
1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine Pyridine-hydroxymethyl group Intermediate in mirtazapine synthesis; CNS applications Not specified
1-(4-Bromobenzoyl)-4-phenylpiperazine Bromobenzoyl group Structural studies (crystallography) N/A
1-(Diarylmethyl)-4-phenylpiperazine derivatives Diarylmethyl groups Anti-mitotic activity in breast cancer cells Tubulin polymerization inhibition
1-(3-Aminopropyl)-4-phenylpiperazine Aminopropyl chain Anticonvulsant and antinociceptive effects Not fully elucidated

Neuroprotective Analogs: NSPP vs. Target Compound

  • NSPP (1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine):
    • Key Feature : A sulfonyl group enhances polarity, improving blood-brain barrier penetration.
    • Activity : Mitigates cognitive decline post-brain irradiation by expanding neural stem cells and inhibiting microglial activation.
    • Mechanism : Targets the hedgehog pathway and reduces IL-6 expression .
  • Predicted Activity: Likely neuroprotective or anti-inflammatory, but specific targets require experimental validation.

Receptor-Selective Analogs: Carboxamide Derivatives vs. Target Compound

  • Carboxamide Derivatives :
    • Key Feature : A carboxamide linker is critical for D3 receptor selectivity. Removal of the carbonyl group reduces D3 affinity by >100-fold .
    • Activity : High D3 selectivity with implications for treating addiction or Parkinson’s disease.
  • Target Compound: Key Feature: The phenoxypyridine carbonyl may mimic carboxamide interactions but with different steric and electronic properties. Predicted Activity: Potential for multi-receptor modulation (e.g., dopamine or serotonin receptors) due to aromatic π-π stacking capabilities.

Anticancer Analogs: Diarylmethyl Derivatives vs. Target Compound

  • Diarylmethyl Derivatives :
    • Key Feature : Bulky diarylmethyl groups disrupt tubulin polymerization.
    • Activity : Anti-mitotic effects in breast cancer cells (IC50 values in µM range) .
  • Target Compound: Key Feature: The phenoxypyridine system may intercalate DNA or inhibit kinases. Predicted Activity: Possible antiproliferative effects, though cytotoxicity must be evaluated.

Biological Activity

1-(2-phenoxypyridine-3-carbonyl)-4-phenylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic potentials.

Antiviral Activity

Research indicates that derivatives of piperazines, including those similar to this compound, exhibit antiviral properties. Specifically, compounds with arylpiperazine structures have shown efficacy against various viruses, including HIV-1. For instance, studies have demonstrated that certain piperazine derivatives possess significant protection against viral infections, suggesting that modifications in their structure can enhance antiviral activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperazine derivatives. A series of compounds derived from 4-phenylpiperazine were screened for their antiproliferative effects on cancer cell lines. Notably, one compound demonstrated a mean GI50 value of 3.3 nM across 93 different cancer cell lines, indicating potent cytotoxicity . The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Interaction with Biological Targets

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Tubulin Binding : Similar compounds have been shown to bind effectively to β-tubulin at the colchicine binding site, inhibiting microtubule formation and disrupting mitotic processes .
  • Serotonin Receptor Modulation : Piperazine derivatives often exhibit activity on serotonin receptors (5-HT), which are implicated in numerous physiological processes and can affect mood and behavior .

Anticonvulsant Activity

A study focused on the anticonvulsant properties of related phenoxypyridine compounds revealed significant activity without producing sedation or ataxia. The pharmacological profile was comparable to phenytoin, a well-known anticonvulsant, suggesting that structural analogs could be developed for therapeutic use in seizure disorders .

Cancer Cell Line Studies

In a comprehensive screening of piperazine derivatives against cancer cell lines, several compounds were identified that not only inhibited tumor growth but also affected cell cycle dynamics. Flow cytometry analysis indicated that these compounds induced G2/M phase arrest, a critical point for cancer therapy development .

Data Summary

Compound Biological Activity Mechanism IC50/Mean GI50
This compoundAntiviral, AnticancerTubulin Inhibition3.3 nM (against cancer cells)
Phenoxypyridine DerivativeAnticonvulsantModulation of neurotransmitter systemsComparable to phenytoin

Q & A

Q. What are the standard synthetic routes for 1-(2-phenoxypyridine-3-carbonyl)-4-phenylpiperazine?

The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, a common approach involves coupling 2-phenoxypyridine-3-carboxylic acid derivatives with 4-phenylpiperazine using activating agents like NaBH3CN under pH-controlled conditions (adjusted with CH3CO2H) in methanol . Reaction optimization includes monitoring progress via TLC and purification through column chromatography.

Q. Which spectroscopic techniques are essential for structural characterization?

High-resolution mass spectrometry (HRMS) confirms molecular mass, while 1H^1H and 13C^13C NMR verify connectivity and stereochemistry. Melting point analysis (e.g., 61.2–106.3°C) and dynamic viscosity measurements further validate purity and crystallinity . X-ray crystallography may resolve ambiguous stereochemistry in complex derivatives.

Q. How is the compound’s stability assessed under laboratory conditions?

Stability is evaluated via accelerated degradation studies under varying pH, temperature, and light exposure. Techniques like HPLC track decomposition products, while thermogravimetric analysis (TGA) assesses thermal stability. Compatibility with common solvents (e.g., DCM, MeOH) and oxidizers is also tested to prevent hazardous reactions .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with steric hindrance?

Yields (46–90%) are improved by adjusting solvent polarity (e.g., DMF for bulky groups), using microwave-assisted synthesis (e.g., 180°C, 300 W), or introducing Cu-catalyzed click chemistry for regioselective triazole formation . Kinetic studies identify rate-limiting steps, such as imine formation or acyl transfer.

Q. What strategies resolve contradictions in spectral data across studies?

Discrepancies in NMR or HRMS data often arise from impurities or solvent effects. Solutions include:

  • Repurification via recrystallization (e.g., ethyl acetate/hexane mixtures).
  • Using deuterated solvents for 1H^1H NMR to eliminate residual proton signals.
  • Cross-validating with computational methods (e.g., DFT-based chemical shift predictions) .

Q. How is structure-activity relationship (SAR) analysis conducted for this compound?

SAR studies involve synthesizing analogs with modified substituents (e.g., fluorophenyl, nitrobenzyl) and testing biological activity (e.g., cytotoxicity, enzyme inhibition). Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like carbonic anhydrase II or serotonin receptors. Bioisosteric replacements (e.g., trifluoromethyl groups) enhance metabolic stability .

Q. What methods validate molecular docking predictions for target binding?

Docking results are validated via:

  • In vitro assays : Competitive binding studies (e.g., fluorescence polarization).
  • Mutagenesis : Testing binding affinity changes in target proteins with altered residues.
  • MD simulations : Assessing ligand-protein complex stability over 100-ns trajectories .

Q. How are synthetic intermediates repurposed for novel bioactivity?

Intermediates like 1-(chloroacetyl)piperazine derivatives serve as scaffolds for hybrid molecules. For example, coupling with benzodioxinylcarbonyl groups via amidation creates compounds screened for anti-inflammatory or antimicrobial activity . High-throughput screening (HTS) identifies hits for further optimization.

Data Contradiction Analysis

Q. Why do cytotoxicity results vary between similar piperazine derivatives?

Discrepancies arise from cell line specificity (e.g., HeLa vs. MCF-7), assay protocols (MTT vs. resazurin), or impurities. Standardizing IC50 measurements with internal controls (e.g., doxorubicin) and verifying purity via LC-MS reduce variability .

Q. How to interpret conflicting logP values in computational vs. experimental studies?

Computational logP (e.g., XLogP3) may underestimate solvation effects. Experimental determination via shake-flask method (octanol/water partitioning) with HPLC quantification provides accurate hydrophobicity profiles. Adjusting force field parameters in software like Schrödinger improves prediction alignment .

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